molecular formula C13H21N3O B4356958 1-AZEPANYL(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHANONE

1-AZEPANYL(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHANONE

Cat. No.: B4356958
M. Wt: 235.33 g/mol
InChI Key: VPFYUMVBNNYCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-AZEPANYL(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHANONE is a heterocyclic compound that features a pyrazole ring substituted with three methyl groups and a carbonyl group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZEPANYL(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHANONE typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3,5-trimethylpyrazole with an azepane derivative under specific conditions. The reaction often requires a catalyst and may be conducted under reflux in solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-AZEPANYL(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-AZEPANYL(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-AZEPANYL(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carbonyl group can also form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
  • 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethylamine
  • 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propylamine

Uniqueness

1-AZEPANYL(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHANONE is unique due to the presence of both a pyrazole ring and an azepane ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of the pyrazole and azepane rings allows for diverse chemical modifications and the potential for enhanced biological activity compared to similar compounds .

Properties

IUPAC Name

azepan-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10-12(11(2)15(3)14-10)13(17)16-8-6-4-5-7-9-16/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFYUMVBNNYCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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